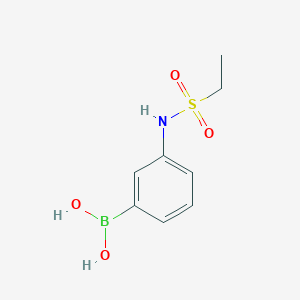

3-(Ethylsulfonamido)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(ethylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-2-15(13,14)10-8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODGYEZPCAFKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674475 | |

| Record name | {3-[(Ethanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710348-41-7 | |

| Record name | {3-[(Ethanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Ethylsulfonamido)phenylboronic Acid

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols makes them invaluable for a range of applications, from carbohydrate sensing to the development of targeted therapeutics. The incorporation of a sulfonamide moiety, as in 3-(ethylsulfonamido)phenylboronic acid, can significantly modulate the electronic properties and binding affinities of the boronic acid group. The electron-withdrawing nature of the sulfonamide group is known to lower the pKa of the boronic acid, enhancing its ability to bind to diols at physiological pH.[1][2] This characteristic is of particular interest for the design of inhibitors for enzymes that process carbohydrates, or for the development of advanced drug delivery systems. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound, tailored for researchers and professionals in the pharmaceutical and chemical sciences.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is achieved through a straightforward and robust sulfonylation of commercially available 3-aminophenylboronic acid. The causality behind this experimental design lies in the high nucleophilicity of the aromatic amine, which readily attacks the electrophilic sulfur of the ethanesulfonyl chloride. The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing with the primary amine in the reaction.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Detailed Protocol: Synthesis

-

Reaction Setup: To a solution of 3-aminophenylboronic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add pyridine (1.2 eq). Cool the mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: To the cooled and stirring mixture, add ethanesulfonyl chloride (1.1 eq) dropwise over a period of 15-20 minutes. Ensure the temperature is maintained at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the addition of water. Acidify the mixture to a pH of approximately 2-3 with 2M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Achieving High Purity for Analytical and Biological Applications

The purity of the final compound is paramount for its intended applications. Recrystallization is a highly effective method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

Experimental Workflow: Purification

Caption: Purification workflow via recrystallization.

Detailed Protocol: Purification

-

Dissolution: Transfer the crude this compound to a flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Precipitation: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point.

-

Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the pure product will crystallize out. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.

-

Isolation: Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of a cold ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization: A Multi-technique Approach for Structural Elucidation and Purity Assessment

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides unambiguous structural information.

Predicted Analytical Data

| Technique | Parameter | Expected Value |

| Molecular Formula | - | C₈H₁₂BNO₄S |

| Molecular Weight | - | 229.06 g/mol |

| Melting Point | - | To be determined experimentally |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | ~10.2 (s, 1H, -SO₂NH-), ~8.2 (s, 2H, -B(OH)₂), ~7.8-7.4 (m, 4H, Ar-H), ~3.1 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | ~140-120 (Ar-C), ~45 (-CH₂-), ~15 (-CH₃) |

| ¹¹B NMR (128 MHz, DMSO-d₆) | Chemical Shift (δ) | ~28-30 ppm (trigonal boronic acid) |

| HRMS (ESI+) | m/z | Calculated for [M+H]⁺: 230.0658, Found: To be determined |

Expert Insights into Spectral Interpretation

-

¹H NMR: The proton spectrum is expected to show a characteristic downfield singlet for the sulfonamide N-H, which is exchangeable with D₂O. The aromatic protons will appear as a complex multiplet. The ethyl group will present as a clean quartet and triplet. The boronic acid protons are often broad and may also exchange with D₂O.

-

¹³C NMR: The carbon spectrum will show signals in the aromatic region, with the carbon attached to the boron atom often being broad or unobserved due to quadrupolar relaxation. The aliphatic carbons of the ethyl group will appear in the upfield region.

-

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. A signal in the range of 28-30 ppm is indicative of a trigonal, sp²-hybridized boron atom, confirming the presence of the boronic acid moiety.[3][4]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is crucial for confirming the elemental composition of the synthesized molecule. The observation of the [M+H]⁺ ion at the calculated m/z value with high accuracy provides strong evidence for the successful synthesis of the target compound.

Conclusion: A Reliable Pathway to a Key Building Block

This guide has outlined a robust and reproducible methodology for the synthesis and characterization of this compound. By providing a detailed, step-by-step protocol and insights into the rationale behind the experimental choices, this document serves as a valuable resource for researchers in medicinal chemistry and materials science. The comprehensive characterization data presented will aid in the unambiguous identification and quality control of this important building block, facilitating its use in the development of novel therapeutics and advanced materials.

References

-

Liu, X., & Li, Y. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 1191(1-2), 173-181. Retrieved from [Link]

-

Wu, Y., et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 51(43), 5764-5766. Retrieved from [Link]

-

Liu, X., & Li, Y. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed, 18242221. Retrieved from [Link]

-

Twitty, G. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 21063–21070. Retrieved from [Link]

-

Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214. Retrieved from [Link]

-

Raines, R. T. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Retrieved from [Link]

-

De Zotti, M., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(16), 4935. Retrieved from [Link]

-

Tondi, D., et al. (2011). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 54(1), 199-211. Retrieved from [Link]

-

Blue, R. M., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2663–2669. Retrieved from [Link]

-

Nasrollahzadeh, M., et al. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505-508. Retrieved from [Link]

-

Braunschweig, H., et al. (2013). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Angewandte Chemie International Edition, 52(17), 4791-4795. Retrieved from [Link]

-

Santos, M. A. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(4), 565. Retrieved from [Link]

-

Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Physical Chemistry Chemical Physics, 14(20), 7316-7328. Retrieved from [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. Retrieved from [Link]

- Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.

-

Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9327–9332. Retrieved from [Link]

-

Végvári, Á. (2002). Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. ResearchGate. Retrieved from [Link]

-

Trippier, P. C., et al. (2011). Synthesis of phenylboronic acid glutamine analogues. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(Dimethylamino)phenylboronic acid - Optional[Raman] - Spectrum. Retrieved from [Link]

Sources

- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(ethylsulfonamido)phenylboronic acid

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 3-(ethylsulfonamido)phenylboronic acid, a compound of interest in drug development and chemical synthesis. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes data from analogous compounds and foundational spectroscopic principles to offer a robust predictive analysis. We delve into the expected Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying principles, detailed experimental protocols for data acquisition, and an in-depth interpretation of the predicted spectral features. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, enabling them to anticipate, identify, and characterize this molecule and its derivatives.

Introduction: The Significance of this compound

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The incorporation of a sulfonamide group, a well-established pharmacophore, into the phenylboronic acid scaffold makes this compound a molecule of significant interest. Sulfonamides are present in a wide array of therapeutic agents, and their combination with the versatile boronic acid moiety opens avenues for the creation of novel drug candidates and complex molecular architectures.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its synthesis, purification, and characterization. This guide provides a detailed predictive analysis of its NMR, IR, and MS spectra, offering insights into the structure-property relationships that govern its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[1] For this compound, ¹H, ¹³C, and ¹¹B NMR will provide critical information about the proton and carbon environments, as well as the nature of the boron center.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of different proton environments and their connectivity. The chemical shifts are influenced by the electronic effects of the sulfonamide and boronic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| B(OH)₂ | ~8.0 | Broad Singlet | - | 2H |

| Aromatic CH | 7.8 - 7.4 | Multiplet | - | 4H |

| NH | ~9.8 | Singlet | - | 1H |

| CH₂ | ~3.1 | Quartet | ~7.2 | 2H |

| CH₃ | ~1.1 | Triplet | ~7.2 | 3H |

Interpretation:

-

B(OH)₂ Protons: The protons of the boronic acid group are expected to appear as a broad singlet around 8.0 ppm. This broadness is due to chemical exchange with residual water in the solvent and quadrupole broadening from the boron nucleus.

-

Aromatic Protons: The four protons on the phenyl ring will appear as a complex multiplet in the aromatic region (7.4-7.8 ppm). The meta-substitution pattern will lead to distinct signals, though they may overlap.

-

Sulfonamide NH Proton: The proton on the sulfonamide nitrogen is anticipated to be a singlet at a downfield chemical shift (~9.8 ppm) due to the deshielding effect of the adjacent sulfonyl group. Its chemical shift can be sensitive to solvent and concentration.

-

Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene (CH₂) protons and a triplet for the methyl (CH₃) protons, arising from coupling with each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-B | ~135 (broad) |

| Aromatic C-H | 135 - 120 |

| Aromatic C-S | ~140 |

| CH₂ | ~40 |

| CH₃ | ~15 |

Interpretation:

-

Carbon attached to Boron (C-B): The carbon atom directly bonded to the boron is expected to have a chemical shift around 135 ppm. The signal may be broadened due to the quadrupolar nature of the boron nucleus.

-

Aromatic Carbons: The aromatic carbons will resonate in the typical range of 120-140 ppm. The carbon attached to the sulfonamide group (C-S) will be downfield due to the electron-withdrawing nature of the SO₂ group.

-

Ethyl Group Carbons: The methylene (CH₂) and methyl (CH₃) carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Predicted ¹¹B NMR Spectrum

¹¹B NMR is a specialized technique that directly probes the boron nucleus, providing valuable information about its coordination environment.

Table 3: Predicted ¹¹B NMR Chemical Shift for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹¹B | ~28 - 30 |

Interpretation:

-

The chemical shift for a trigonal planar boronic acid is typically in the range of 28-30 ppm.[2] The exact position can be influenced by the solvent and the electronic nature of the substituents on the phenyl ring.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

-

¹¹B NMR Acquisition: Use a dedicated boron probe or a broadband probe tuned to the ¹¹B frequency. A simple one-pulse experiment is typically sufficient.

Visualization of NMR Structural Correlations

Caption: Predicted NMR signal assignments for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3][4][5]

Predicted IR Absorption Bands

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3400 - 3200 | Strong, Broad |

| N-H stretch (sulfonamide) | ~3300 | Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 2980 - 2850 | Medium |

| S=O stretch (asymmetric) | ~1350 | Strong |

| S=O stretch (symmetric) | ~1160 | Strong |

| B-O stretch | ~1350 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| S-N stretch | ~900 | Medium |

Interpretation:

-

O-H Stretch: A very broad and strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[4]

-

N-H Stretch: A medium intensity peak around 3300 cm⁻¹ is expected for the N-H stretch of the sulfonamide.

-

S=O Stretches: Two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group will be prominent in the spectrum, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[6]

-

B-O Stretch: A strong band around 1350 cm⁻¹, often overlapping with the asymmetric S=O stretch, is characteristic of the B-O stretching vibration in boronic acids.[7]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data collection.

-

Data Acquisition: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded first. Then, the sample spectrum is acquired. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Visualization of IR Functional Group Correlations

Caption: Key functional groups and their predicted IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8] It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

Table 5: Predicted m/z Values for Key Ions of this compound

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 230.07 | Molecular ion (protonated) |

| [M-H₂O+H]⁺ | 212.06 | Loss of water from the boronic acid |

| [M-B(OH)₂+H]⁺ | 185.05 | Loss of the boronic acid group |

| [SO₂-CH₂-CH₃]⁺ | 93.02 | Ethylsulfonyl fragment |

Interpretation:

-

Molecular Ion: In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak, confirming the molecular weight of 229.06 g/mol .

-

Fragmentation: Under higher energy conditions (e.g., Collision-Induced Dissociation in MS/MS), fragmentation of the molecule is expected. Common fragmentation pathways for phenylboronic acids include the loss of water.[9] For sulfonamides, cleavage of the C-S and S-N bonds can occur. A characteristic loss of SO₂ (64 Da) from aromatic sulfonamides has also been reported.[10]

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the chosen ionization technique.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI, APCI) is used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition.

-

Data Acquisition: The sample solution is introduced into the ion source. The mass spectrum is recorded over a suitable m/z range. For fragmentation studies, MS/MS experiments can be performed by selecting the molecular ion and subjecting it to collision with an inert gas.

Visualization of a Plausible Fragmentation Pathway

Caption: A potential fragmentation pathway for protonated this compound.

Conclusion: A Predictive Spectroscopic Portrait

This technical guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive spectroscopic profile that can guide researchers in the identification and characterization of this important molecule. The provided experimental protocols offer a starting point for acquiring high-quality data, and the interpretive discussions highlight the key spectral features to anticipate. This guide serves as a foundational resource, enabling scientists to approach the synthesis and analysis of this compound and its derivatives with greater confidence and efficiency.

References

- El-Hafez, A. A. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.

- Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Singh, S., & Sacher, E. (1968). Infrared spectra of phenylboronic acid (normal and deuterated)

- Rose, M. E., & Johnstone, R. A. W. (2001). Mass Spectrometry for Chemists and Biochemists. Cambridge University Press.

- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).

- FTIR spectrum of boric acid.

- Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboron

- Solomon, J. J. (1972). Chemical Ionization Mass Spectrometry of Selected Boron Compounds. Cornell University.

- Shapiro, I., et al. (2009). Mass Spectrometry in Boron Chemistry.

- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.

- Setliff, F. L., & Spradlin, T. K. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK.

- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.

- Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed.

- Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube.

- Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC - NIH.

- Phenylboronic acid(98-80-6) 1H NMR spectrum. ChemicalBook.

- Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- 3-(Acetylamino)phenylboronic acid - Optional[FTIR] - Spectrum. SpectraBase.

- The fragmentation patterns of furostan saponins (type III), taking...

Sources

- 1. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 3-(ethylsulfonamido)phenylboronic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(ethylsulfonamido)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of phenylboronic acid, it belongs to a class of compounds renowned for their unique ability to form reversible covalent bonds with diols—a property that makes them invaluable as sensors, therapeutic agents, and building blocks in organic synthesis.

The strategic placement of an ethylsulfonamido group at the meta-position of the phenyl ring significantly modulates the electronic properties of the boronic acid moiety. This substitution enhances the Lewis acidity of the boron atom, thereby lowering its pKa and enabling potent interactions with biologically relevant diols, such as those found in sugars and glycoproteins, at physiological pH.[1][2] This guide offers a comprehensive exploration of the core physicochemical properties, analytical characterization, reactivity, and potential applications of this compound, providing researchers with the foundational knowledge required for its effective application.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is fundamental to elucidating the behavior of this compound.

Core Identifiers

| Property | Value | Source |

| CAS Number | 710348-41-7 | [1] |

| Molecular Formula | C₈H₁₂BNO₄S | Calculated |

| Molecular Weight | 229.07 g/mol | [1] |

| InChI Key | UODGYEZPCAFKEA-UHFFFAOYSA-N | [1] |

Molecular Geometry and Electronic Configuration

The molecule's geometry is central to its reactivity. X-ray crystallographic studies on analogous phenylboronic acids reveal a trigonal planar configuration around the boron atom, which is sp²-hybridized and possesses a vacant p-orbital.[1][3] The C-B bond length is approximately 1.56 Å, while the B-O bond lengths average between 1.35–1.38 Å.[1] The phenyl ring and the boronic acid group are largely coplanar, with a slight dihedral angle that can vary based on intermolecular forces in the crystal lattice.[1][4]

The ethylsulfonamido group introduces a tetrahedral geometry at the sulfur atom. The electron-withdrawing nature of this group is a key feature, pulling electron density from the phenyl ring and, by extension, from the boron atom. This inductive effect enhances the electrophilicity of the boron, which is critical for its interaction with nucleophilic diols.[1]

Caption: Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction flasks to biological environments. While specific experimental data for the ethyl derivative is sparse, values can be reliably inferred from its close structural analog, 3-(methylsulfonamido)phenylboronic acid.

| Property | Value (for methyl analog) | Inferred Significance for Ethyl Analog | Source |

| Melting Point | 90-96 °C | A crystalline solid at room temperature. | [5] |

| Boiling Point | 433.7 ± 55.0 °C (at 760 mmHg) | Low volatility; decomposition may occur at high temperatures. | [5] |

| pKa | ~7.1 - 7.4 (estimated for sulfonamide-substituted PBAs) | Significantly lower than phenylboronic acid (~8.8), enabling diol binding at physiological pH. | [2] |

| Solubility | Soluble in polar organic solvents (e.g., ether, ketones); poorly soluble in nonpolar hydrocarbons. | Amenable to use in a range of organic reaction conditions and aqueous buffers. | [3][6] |

| Calculated LogP | -1.2621 | Indicates high hydrophilicity. | [7] |

Analytical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous identification and quality control of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are standard techniques for assessing the purity of boronic acids. However, a significant challenge in the analysis of these compounds is their propensity to dehydrate, forming cyclic anhydrides known as boroxines, which can lead to complex chromatograms.[4][8]

Optimized Method: A robust method involves using UHPLC coupled with electrospray ionization mass spectrometry (ESI-MS).[8][9] This approach offers rapid analysis (often under 2 minutes) and, by carefully optimizing parameters like cone voltage, can minimize the in-source formation of boroxines, allowing for accurate quantification of the monomeric acid.[8]

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-phase (e.g., Acquity BEH C18) | Good retention and separation for a broad range of boronic acids.[8][9] |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate | Provides good peak shape and is compatible with ESI-MS.[8][9] |

| Detection | ESI-MS (Negative Ion Mode) | Highly sensitive and provides mass confirmation. |

| Cone Voltage | ~25 V | Optimal for maximizing the [M-H]⁻ ion peak while minimizing boroxine formation.[8] |

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show characteristic aromatic proton signals, along with signals for the ethyl group (a triplet and a quartet) and the N-H proton. The two O-H protons on the boron atom often appear as a broad singlet.

-

¹³C NMR : Will display distinct signals for the aromatic carbons, with the carbon attached to the boron (C-B) being a key identifier. Signals for the ethyl group carbons will also be present.

-

¹¹B NMR : This is a definitive technique for boron-containing compounds. This compound is expected to show a single, broad resonance characteristic of a trigonal boronic acid.[10]

-

-

Mass Spectrometry (MS) : A key diagnostic feature is the isotopic pattern of boron, which consists of ¹⁰B (20% abundance) and ¹¹B (80% abundance). This results in a characteristic M+1 peak with approximately 25% the intensity of the molecular ion peak.

-

UV-Vis Spectroscopy : The presence of the sulfonamide group, an electron-withdrawing moiety, is expected to cause a bathochromic (red) shift in the UV-Vis absorption maximum compared to unsubstituted phenylboronic acid. A similar compound, ESAPBA, shows a λₘₐₓ of 265 nm, shifted from 255 nm for phenylboronic acid.[1]

Chemical Reactivity and Stability

Reversible Covalent Bonding with Diols

The hallmark of boronic acids is their reaction with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. This reaction is pH-dependent and reversible.[1]

Caption: The equilibrium of boronic acid with its boronate form and a diol.

At pH values below its pKa, the boronic acid exists predominantly in its neutral, trigonal planar form, which reacts slowly with diols. As the pH approaches and exceeds the pKa, the acid accepts a hydroxide ion to form a more nucleophilic, tetrahedral boronate species. This species readily condenses with diols to form the stable cyclic ester. The lower pKa of this compound means that this favorable tetrahedral state is accessible at or near physiological pH (7.4), making it a prime candidate for biological applications.[2]

Stability Profile

A significant drawback of boronic acids for in vivo applications is their metabolic instability. They are susceptible to:

-

Oxidative Deboronation : Rapid degradation in the presence of reactive oxygen species (ROS).[11][12]

-

Protodeboronation : Slower cleavage of the C-B bond in aqueous solutions.[11]

The electron-withdrawing ethylsulfonamido group can influence this stability. By reducing electron density at the boron center, it may offer some protection against oxidation, a mechanism that has been explored with other electron-withdrawing groups.[13]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves a two-step process starting from 3-aminophenylboronic acid.

Caption: Synthetic workflow for this compound.

Methodology:

-

Dissolution : Dissolve 3-aminophenylboronic acid in a suitable anhydrous solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base like triethylamine). Cool the mixture in an ice bath.

-

Addition of Sulfonyl Chloride : Slowly add ethanesulfonyl chloride dropwise to the stirred solution. The reaction is exothermic and should be controlled.

-

Reaction : Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Workup : Quench the reaction by adding water. If using an organic solvent, perform an aqueous workup, washing with dilute acid (e.g., 1M HCl) to remove the base, followed by brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by recrystallization or column chromatography on silica gel to yield the final compound.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV absorption spectra of the protonated boronic acid and the deprotonated boronate species.[2]

Methodology:

-

Stock Solution : Prepare a concentrated stock solution of this compound in a solvent like DMSO or methanol.

-

Buffer Preparation : Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 4 to pH 11).

-

Sample Preparation : Add a small, constant aliquot of the stock solution to each buffer to create a series of solutions with a fixed concentration of the boronic acid at different pH values.

-

Measurement : Record the UV-Vis spectrum (e.g., from 220-350 nm) for each sample.

-

Data Analysis : Plot the absorbance at a specific wavelength (where the change between the two species is maximal) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

Applications and Pharmacological Relevance

The unique properties of this molecule position it as a valuable tool in several research areas:

-

Enzyme Inhibition : Boronic acids are known inhibitors of serine proteases. This compound may act as an inhibitor for enzymes like proteasomes, which are key targets in cancer therapy.[1]

-

Biosensing : Its ability to bind with diols at physiological pH makes it a candidate for developing sensors for glucose, fructose, and other biologically important sugars.[1]

-

Sialic Acid Recognition : Phenylboronic acid derivatives have shown affinity for sialic acids, which are overexpressed on the surface of many cancer cells. The ethylsulfonamido group could modulate this binding for diagnostic or therapeutic purposes.[1]

Safety and Handling

Based on data for the closely related 3-(methylsulfonamido)phenylboronic acid, the following safety precautions are advised.

-

GHS Pictogram : GHS07 (Exclamation mark)[5]

-

Signal Word : Warning[5]

-

Hazard Statements :

-

Storage : Store at room temperature in a dry, well-ventilated place.[5][7] Keep container tightly closed. Boronic acids are prone to dehydration, so storage in a desiccator is recommended.

References

- Hall, D. G. (Ed.). (2011).

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Anal. Methods, 2013, 5, 3968-3975. [Link]

-

Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

-

Li, D., Li, Y., Li, J., & Zhang, Y. (2009). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC, NIH. [Link]

-

3-Methylsulfonylaminophenylboronic acid | C7H10BNO4S. PubChem. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

Roberts, A. M., & Raines, R. T. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 9(24), 5463–5468. [Link]

-

Roberts, A. M., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Dąbrowski, M., & Serwatowski, J. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 833-847. [Link]

-

Roberts, A. M., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, NIH. [Link]

-

Cerón-Carrasco, J. P., & Jacquemin, D. (2017). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 22(10), 1649. [Link]

-

pKa values for boronic acids 1-7. ResearchGate. [Link]

-

Roberts, A. M., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

-

Synthesis of the phenylboronic acid 31. ResearchGate. [Link]

-

Selected boronic acids and their pKa values. ResearchGate. [Link]

Sources

- 1. This compound | 710348-41-7 | Benchchem [benchchem.com]

- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. (3-(Methylsulfonamido)phenyl)boronic acid | 148355-75-3 [sigmaaldrich.com]

- 6. d-nb.info [d-nb.info]

- 7. chemscene.com [chemscene.com]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. raineslab.com [raineslab.com]

- 11. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Methylsulfonylaminophenylboronic acid | C7H10BNO4S | CID 2773535 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Advent and Ascendance of Sulfonamide Phenylboronic Acids: A Technical Guide

Introduction: A Tale of Two Pharmacophores

In the landscape of modern medicinal chemistry, the strategic combination of well-understood pharmacophores often leads to the emergence of novel molecular entities with unique and powerful biological activities. This guide delves into the discovery, history, and application of one such synergistic pairing: sulfonamide phenylboronic acids. This class of compounds marries the rich therapeutic legacy of the sulfonamides with the versatile chemical reactivity and biological targeting capabilities of the boronic acids.

The story of sulfonamides begins in the 1930s with Gerhard Domagk's Nobel Prize-winning discovery that Prontosil, a sulfonamide-containing dye, possessed remarkable antibacterial properties.[1] This breakthrough ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents, which saved countless lives before the widespread availability of penicillin.[1] The sulfonamide group (R-SO₂NHR') proved to be a versatile scaffold, leading to the development of diuretics, antidiabetic agents, and anti-inflammatory drugs.[2]

Independently, the first synthesis of a boronic acid was reported by Edward Frankland in 1860.[3] For many years, boronic acids were primarily of interest to organic chemists, particularly for their utility in the Suzuki-Miyaura cross-coupling reaction.[3] However, their unique ability to form reversible covalent bonds with diols and interact with the active sites of various enzymes eventually brought them to the forefront of medicinal chemistry, a journey accelerated by the approval of the proteasome inhibitor bortezomib.[3][4]

The deliberate fusion of these two chemical moieties does not have a single, distinct origin in the annals of chemistry but rather represents a more recent, rational design strategy. Early examples of sulfonamide phenylboronic acids appear in the literature in the context of specific, application-driven research, such as the development of novel materials for affinity chromatography.[5] It is in the 21st century, however, that their potential as therapeutic agents, particularly as enzyme inhibitors, has been more fully realized, marking a new chapter in the history of both sulfonamides and boronic acids.

The Scientific Underpinnings: Mechanism of Action

The biological activity of sulfonamide phenylboronic acids is a direct consequence of the distinct properties of their constituent parts. The sulfonamide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, and can participate in crucial hydrogen bonding interactions with biological targets.[6] The phenyl ring provides a scaffold that can be readily functionalized to modulate properties like solubility, lipophilicity, and steric bulk, allowing for the fine-tuning of binding affinity and selectivity.

The boronic acid moiety is the key to the unique mechanism of action of many of these compounds. In an aqueous environment, the boron atom can exist in equilibrium between a trigonal planar sp² hybridized state and a tetrahedral sp³ hybridized state.[3] It is the tetrahedral boronate that is typically the biologically active form, acting as a transition-state analog for the hydrolysis of peptide bonds by serine proteases or the hydrolysis of β-lactam antibiotics by β-lactamases.[7] The boron atom can form a stable, yet reversible, covalent bond with the catalytic serine residue in the active site of these enzymes, leading to potent inhibition.

Furthermore, the electron-withdrawing nature of the sulfonamide group can influence the pKa of the boronic acid. This is a critical consideration in the design of these molecules, as a lower pKa can lead to a higher concentration of the active tetrahedral boronate form at physiological pH, thereby enhancing biological activity.[5] This interplay between the two functional groups is a prime example of how rational drug design can leverage fundamental chemical principles to achieve a desired therapeutic effect.

Synthetic Methodologies: Crafting the Molecules

The synthesis of sulfonamide phenylboronic acids can be approached in a modular fashion, typically involving the preparation of a sulfonamide-functionalized aryl halide followed by a borylation step. A representative synthetic pathway is outlined below.

Diagram: General Synthetic Route

Caption: A generalized synthetic workflow for sulfonamide phenylboronic acids.

Detailed Experimental Protocol: Synthesis of 4-(N-Phenylacetylsulfamoyl)phenylboronic acid

This protocol is adapted from the work of Eidam et al. (2010) in the context of β-lactamase inhibitor synthesis.[7]

Step 1: Synthesis of N-(Phenylacetyl)sulfanilamide

-

To a solution of sulfanilamide (1.0 eq) in a suitable solvent such as pyridine, add phenylacetyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(phenylacetyl)sulfanilamide.

Step 2: Synthesis of 4-Bromo-N-(phenylacetyl)benzenesulfonamide

-

To a solution of N-(phenylacetyl)sulfanilamide (1.0 eq) in a mixture of hydrobromic acid and water, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Add the diazonium salt solution to the copper(I) bromide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Extract the product with an organic solvent, wash, dry, and purify as described in Step 1 to obtain 4-bromo-N-(phenylacetyl)benzenesulfonamide.

Step 3: Synthesis of 4-(N-Phenylacetylsulfamoyl)phenylboronic acid pinacol ester

-

In a reaction vessel, combine 4-bromo-N-(phenylacetyl)benzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Add a suitable solvent like dioxane and degas the mixture.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

-

Cool the reaction, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the desired pinacol ester.

Step 4: Synthesis of 4-(N-Phenylacetylsulfamoyl)phenylboronic acid

-

Dissolve the pinacol ester from Step 3 in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., 1M HCl).

-

Stir the mixture at room temperature for 4-12 hours to effect the deprotection.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent to remove any unreacted starting material.

-

The aqueous layer can be used directly, or the product can be isolated by lyophilization or crystallization.

Applications in Drug Discovery and Beyond

The unique properties of sulfonamide phenylboronic acids have led to their exploration in a variety of applications, from biochemical tools to therapeutic agents.

β-Lactamase Inhibitors

A significant area of research for sulfonamide boronic acids is in combating antibiotic resistance. β-Lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics like penicillins and cephalosporins. Sulfonamide boronic acids have been designed as potent inhibitors of these enzymes.[7]

Mechanism of Inhibition

Caption: Inhibition of β-lactamase by a sulfonamide phenylboronic acid.

By mimicking the tetrahedral transition state of β-lactam hydrolysis, these inhibitors form a reversible covalent bond with the active site serine, rendering the enzyme inactive. This restores the efficacy of co-administered β-lactam antibiotics.

Quantitative Data: Inhibition of AmpC β-Lactamase

| Compound | R Group | Kᵢ (nM) |

| 1 | Methyl | 789 |

| 2 | Phenylacetyl | 70 |

| 3 | m-Carboxybenzyl | 25 |

| Data adapted from Eidam et al., J. Med. Chem. 2010, 53, 21, 7852–7863.[7] |

The data clearly indicates that the nature of the substituent on the sulfonamide nitrogen has a profound impact on inhibitory potency.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes. The sulfonamide moiety is a well-established zinc-binding group and a cornerstone of many clinically used carbonic anhydrase inhibitors. The addition of a boronic acid group offers a novel approach to modulate the properties and selectivity of these inhibitors. Research in this area is ongoing, with studies exploring how the boronic acid moiety can be oriented to interact with different regions of the enzyme's active site.

Protease Inhibitors

Similar to their action on β-lactamases, boronic acids can act as potent inhibitors of serine and threonine proteases, which are involved in a wide range of diseases, including cancer, inflammation, and viral infections. The sulfonamide group can be used to mimic peptide bonds and to form specific interactions with the enzyme's active site, enhancing both affinity and selectivity.

Affinity Chromatography

An early and practical application of sulfonamide phenylboronic acids is in the field of affinity chromatography.[5] The boronic acid group can reversibly bind to molecules containing cis-diols, such as glycoproteins and catechols. By immobilizing sulfonamide phenylboronic acids on a solid support, such as silica beads, a highly selective stationary phase can be created. The electron-withdrawing sulfonamide group lowers the pKa of the boronic acid, allowing for efficient binding of diol-containing molecules at or near physiological pH.[5] This is a significant advantage over traditional phenylboronic acid affinity resins, which often require alkaline conditions that can be detrimental to sensitive biomolecules.

Conclusion and Future Perspectives

The journey of sulfonamide phenylboronic acids from their conceptual origins to their current status as promising therapeutic candidates and valuable research tools is a testament to the power of rational drug design. The synergistic interplay between the sulfonamide and boronic acid moieties has given rise to a class of molecules with a unique and tunable mechanism of action. While significant progress has been made, particularly in the development of β-lactamase inhibitors, the full potential of this chemical scaffold is likely yet to be realized.

Future research will undoubtedly focus on expanding the therapeutic applications of sulfonamide phenylboronic acids to other enzyme classes and disease areas. A deeper understanding of their structure-activity relationships, aided by computational modeling and advanced structural biology techniques, will enable the design of even more potent and selective inhibitors. Furthermore, the development of novel and more efficient synthetic routes will be crucial for the large-scale production of these compounds for clinical evaluation. The continued exploration of this fascinating class of molecules holds great promise for the future of medicine and drug discovery.

References

- Li, Y., et al. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH.

- Silva, M. F., et al. (2020).

- Boronic acids and their derivatives in medicinal chemistry: Synthesis and biological applications. (2020).

- Eidam, O., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 53(21), 7852–7863.

- Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. (2010). IRIS Unimore.

- Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. (2010). Docking.org.

- Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. (2010). PubMed.

- Borinic acid deriv

- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au.

- Boronic acid-based enzyme inhibitors: a review of recent progress. (2014). PubMed.

- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2013). MIT Open Access Articles.

- 4-sulfamoylphenylboronic acid. (n.d.). Chem-Space.

- Sulfonamide compounds and their uses. (n.d.).

- Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. (2010). Semantic Scholar.

- Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. (2021). PMC.

- Synthesis of sulfonamide and their synthetic and therapeutic applic

- Sulfonamides: a patent review (2008 - 2012). (2012). PubMed.

- Phenylboronic acid complexing reagents derived from aminosalicylic acid. (n.d.).

- Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation St

- (4-sulfamoylphenyl)boronic acid. (n.d.). Sigma-Aldrich.

- Sulphone amides, their preparation and their use as antimicrobial substances. (n.d.).

- Exploring Applications: 4-Formylphenylboronic Acid in Organic Synthesis. (2025).

- Space-group revision for 4-formylphenylboronic acid. (2025).

- 4-Hydroxyphenylboronic acid synthesis. (n.d.). ChemicalBook.

Sources

- 1. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamides: a patent review (2008 - 2012) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Diol Binding Mechanism of 3-(ethylsulfonamido)phenylboronic acid

This guide provides a comprehensive technical overview of the diol binding mechanism of 3-(ethylsulfonamido)phenylboronic acid (ESAPBA). Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing boronic acid-diol interactions, the specific influence of the ethylsulfonamido substituent, and detailed methodologies for characterizing these dynamic covalent bonds.

Introduction: The Unique Chemistry of Boronic Acids

Boronic acids, organoboron compounds featuring a C–B bond and two hydroxyl groups, have garnered significant attention across diverse scientific fields, from organic synthesis to materials science and medicine.[1] Their utility is largely rooted in their remarkable ability to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diol functionalities.[2] This interaction forms the basis for sophisticated chemosensors, drug delivery systems, and self-healing materials.[3][4] The binding is a dynamic equilibrium, highly sensitive to environmental pH, which allows for tunable control over complex formation and dissociation.[5][6]

Phenylboronic acids, in particular, serve as a versatile scaffold. The aromatic ring can be functionalized with various substituents to modulate the electronic properties of the boron center, thereby fine-tuning the acidity (pKa) of the boronic acid and its affinity for diols.[7][8] This guide focuses specifically on this compound, a derivative where an electron-withdrawing sulfonamide group is expected to significantly influence its binding characteristics, making it a compelling candidate for applications at physiological pH.

Physicochemical Properties of this compound (ESAPBA)

The key to understanding the diol binding behavior of ESAPBA lies in its inherent acidity, defined by its pKa. The boronic acid functional group is a Lewis acid, capable of accepting a hydroxide ion from an aqueous solution to convert from a neutral, trigonal planar (sp²) state to an anionic, tetrahedral (sp³) state.[9] It is this tetrahedral boronate form that is predominantly responsible for the formation of stable cyclic esters with diols.[10]

The ethylsulfonamido group at the meta position of the phenyl ring is strongly electron-withdrawing. This inductive effect pulls electron density away from the boron atom, making it more Lewis acidic and thus lowering its pKa. While unsubstituted phenylboronic acid has a pKa of approximately 8.7-8.8, the introduction of the sulfonamide group significantly enhances its acidity.[7][11]

| Compound | Predicted/Measured pKa | Implication |

| Phenylboronic Acid | ~8.8[7] | Requires alkaline pH (>8.8) for significant tetrahedral boronate formation and strong diol binding. |

| This compound (ESAPBA) | ~7.2 (Predicted)[11] | A substantial fraction exists as the active tetrahedral boronate at physiological pH (~7.4), enhancing diol binding affinity under biological conditions. |

| 4-(N-allylsulfamoyl)phenylboronic acid | 7.4 ± 0.1[7] | An experimentally determined analog showing a similar pKa-lowering effect. |

This lowered pKa is the critical feature of ESAPBA, enabling robust interactions with biologically relevant diols, such as those found in saccharides (e.g., glucose, fructose) and glycoproteins, under conditions where simpler phenylboronic acids would be largely inactive.[7]

The Core Mechanism of Diol Binding

The interaction between ESAPBA and a generic cis-diol is a multi-step equilibrium process governed by pH. The overall mechanism involves the formation of a five- or six-membered cyclic boronate ester.[5]

The primary equilibria involved are:

-

Acid-Base Equilibrium of the Boronic Acid : The interconversion between the neutral trigonal boronic acid and the anionic tetrahedral boronate.

-

Esterification Pathways : The reaction of either the trigonal or tetrahedral form of the boronic acid with the diol to form a cyclic ester.

It is now understood that two main pathways contribute to ester formation:

-

Pathway A : Reaction of the anionic tetrahedral boronate with the diol.

-

Pathway B : Reaction of the neutral trigonal boronic acid with the diol.[9]

While initially believed that Pathway A was dominant due to the higher reactivity of the boronate anion, subsequent studies have shown that Pathway B is often the kinetically preferred route.[9] Regardless of the pathway, the final product is a dynamic equilibrium between a neutral trigonal ester and a more stable anionic tetrahedral ester. The overall binding affinity is a composite of all these interconnected equilibria.

Factors influencing the binding constant (Keq) include:

-

pH of the Solution : Optimal binding generally occurs at a pH close to or slightly above the pKa of the boronic acid.[8]

-

pKa of the Boronic Acid : Lower pKa values, like that of ESAPBA, favor binding at lower pH.[7]

-

Diol Structure : The dihedral angle, steric hindrance, and acidity of the diol hydroxyl groups significantly impact affinity. Rigid cis-diols on five-membered rings (like the furanose form of fructose) or aromatic rings (like catechols) typically exhibit the highest affinity.[12]

Experimental Protocols for Mechanistic Investigation

To fully characterize the diol binding mechanism of ESAPBA, a series of experiments are required to determine its pKa and its binding affinities for various diols.

Protocol: pKa Determination by Spectrophotometric Titration

This method relies on the change in the UV absorbance of the phenylboronic acid as it transitions from the trigonal to the tetrahedral form upon titration with a base.

Causality: The electronic transition energies of the aromatic ring are sensitive to the hybridization state of the attached boronic acid group. Ionization to the sp³ boronate alters the absorbance spectrum, allowing for the pKa to be determined by monitoring this change as a function of pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of ESAPBA (e.g., 1.0 mM) in a suitable solvent (e.g., water or a water/DMSO mixture if solubility is low).

-

Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 4 to pH 10).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration Procedure:

-

In a quartz cuvette, add a fixed volume of the ESAPBA stock solution and a buffer solution to achieve a starting pH (e.g., pH 4).

-

Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm).

-

Incrementally add small, precise volumes of the standard NaOH solution, measuring the pH and recording the full UV-Vis spectrum after each addition. Continue until the pH is well above the expected pKa (e.g., pH 10).

-

-

Data Analysis:

-

Identify a wavelength where the change in absorbance upon ionization is maximal.

-

Plot the absorbance at this wavelength against the measured pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable sigmoidal fit function. The pH at the inflection point of the curve corresponds to the pKa.[12]

-

Protocol: Diol Binding Constant Determination by Fluorescence Competition Assay

This is an indirect method that is highly effective for boronic acids that are not themselves fluorescent. It uses a fluorescent reporter diol, Alizarin Red S (ARS), which has a high affinity for boronic acids and whose fluorescence is enhanced upon binding.[13][14]

Causality: ARS fluorescence is quenched in its free state but becomes highly fluorescent upon forming a boronate ester. A competing, non-fluorescent diol (the analyte) will displace the ARS from the ESAPBA, causing a decrease in fluorescence intensity proportional to its binding affinity and concentration.[15]

Methodology:

-

Part A: Determine the ESAPBA-ARS Association Constant (KARS)

-

Prepare solutions: A constant concentration of ARS (e.g., 5 µM) in a buffer at the desired pH (e.g., pH 7.4), and a series of ESAPBA stock solutions of increasing concentration.

-

Titrate the ARS solution with increasing concentrations of ESAPBA.

-

Measure the fluorescence intensity (e.g., λex = 460 nm, λem = 600 nm) after each addition.

-

Plot the data using a suitable binding model (e.g., Benesi-Hildebrand plot) to calculate KARS.[15]

-

-

Part B: Competitive Displacement Assay

-

Prepare solutions: A solution containing fixed concentrations of both ESAPBA and ARS (concentrations determined from Part A to ensure significant complex formation, e.g., 10 µM ESAPBA and 5 µM ARS) in the same buffer. Prepare a series of stock solutions of the analyte diol (e.g., glucose, fructose).

-

Titrate the ESAPBA-ARS solution with increasing concentrations of the analyte diol.

-

Measure the decrease in fluorescence intensity after each addition.

-

-

Data Analysis:

-

The data is analyzed using equations derived from the competitive binding equilibria. A plot of [diol]₀/P vs Q (where P and Q are functions of the measured fluorescence intensities) yields a straight line.[13]

-

The association constant for the diol (Keq) is calculated from the slope of this plot and the previously determined KARS.[13]

-

Alternative Protocol: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed during the binding event.

Causality: The formation of the boronate ester bond has an associated enthalpy change (ΔH). ITC measures this heat change directly upon titration of a diol into a solution of ESAPBA, allowing for the simultaneous determination of the binding constant (Ka), stoichiometry (n), and enthalpy (ΔH), from which entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

Methodology:

-

Preparation:

-

Prepare precisely concentrated solutions of ESAPBA and the diol analyte in the same degassed buffer (e.g., pH 7.4 phosphate buffer).

-

Load the ESAPBA solution into the sample cell of the calorimeter and the diol solution into the titration syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the diol solution into the ESAPBA solution while maintaining a constant temperature.

-

Measure the heat change after each injection. A corresponding titration of the diol into buffer alone should be performed to subtract the heat of dilution.

-

-

Data Analysis:

Representative Data and Interpretation

While specific experimental data for ESAPBA is not widely published, we can predict its behavior based on analogs.

Binding Affinity (Keq) at pH 7.4 (Illustrative):

| Analyte Diol | Diol Type | Expected Keq (M⁻¹) | Rationale |

| D-Fructose | Monosaccharide | 1000 - 3000 | High percentage of the highly affine furanose form.[7] |

| D-Glucose | Monosaccharide | 100 - 400 | Low percentage of the furanose form; binds via pyranose diols.[7] |

| Catechol | Aromatic Diol | > 5000 | Rigid, planar structure with acidic hydroxyls, pre-organized for binding.[12] |

| Propane-1,2-diol | Aliphatic Diol | 10 - 50 | Flexible, less acidic diol resulting in lower affinity.[18] |

The enhanced binding at pH 7.4 compared to unsubstituted phenylboronic acid is a direct consequence of ESAPBA's lower pKa. A significant population of the reactive tetrahedral boronate exists at this pH, driving the equilibrium toward the stable boronate ester complex.

Conclusion

The diol binding mechanism of this compound is a prime example of rational molecular design. The inclusion of the electron-withdrawing ethylsulfonamido group critically lowers the boronic acid's pKa, enabling strong, reversible covalent interactions with diols at physiological pH. This property makes ESAPBA and related compounds highly valuable for the development of advanced sensors, responsive biomaterials, and targeted drug delivery systems. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess these interactions, paving the way for new and innovative applications.

References

-

Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18034–18041. [Link]

-

Li, D., Zhang, L., Chen, G., & Yang, B. (2015). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Molecules, 20(5), 8436–8451. [Link]

-

Li, D., Chen, Y., & Liu, Z. (2015). Boronate affinity materials for separation and molecular recognition: Structure, properties and applications. Chemical Society Reviews, 44(22), 8097–8123. [Link]

-

AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]

-

Yesil-Celiktas, O., & Sevimli, C. (2019). Internal and External Catalysis in Boronic Ester Networks. Biomacromolecules, 20(1), 315–325. [Link]

-

Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18034–18041. [Link]

-

Yesil-Celiktas, O., & Sevimli, C. (2019). Internal and External Catalysis in Boronic Ester Networks. Biomacromolecules, 20(1), 315–325. [Link]

-

Kavalenka, M., et al. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. Chemosensors, 10(7), 263. [Link]

-

Lopalco, A., et al. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Journal of Pharmaceutical Sciences, 104(6), 2055-2064. [Link]

-

Wang, B., & Anslyn, E. V. (2011). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Organic Letters, 13(23), 6296–6299. [Link]

-

Kubo, Y., et al. (2013). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 13(6), 7245–7263. [Link]

-

ResearchGate. (2014). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. [Link]

-

Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18034–18041. [Link]

-

Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18034–18041. [Link]

-

Zhang, Z., et al. (2019). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 9(28), 15994-16010. [Link]

-

ResearchGate. (2002). A detailed examination of boronic acid-diol complexation. [Link]

-

Veale, E. B., & Anslyn, E. V. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Chemical Society Reviews, 48(24), 5865-5883. [Link]

-

Grunenwald, M., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry, 20(12), 2465-2469. [Link]

-

Houghtaling, J., et al. (2021). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega, 6(47), 31695–31702. [Link]

-

Houghtaling, J., et al. (2021). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega, 6(47), 31695–31702. [Link]

-

Tirella, A., et al. (2019). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Bioconjugate Chemistry, 30(1), 163-173. [Link]

-

ResearchGate. (2014). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. [Link]

-

ResearchGate. (2021). Binding mechanism between phenylboronic acid and a diol. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boronic Acids in Sensing Technologies: From Glucose Monitoring to Protein Analysis. [Link]

-

Gabris, M. A., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(1), 59. [Link]

-

Zhang, Y., et al. (2015). Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery. Journal of Materials Chemistry B, 3(31), 6421-6435. [Link]

-

Butt, M. A., et al. (2018). Glucose sensing with phenylboronic acid functionalized hydrogel-based optical diffusers. Lab on a Chip, 18(7), 1041-1051. [Link]

-

Li, D., Zhang, L., Chen, G., & Yang, B. (2015). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Molecules, 20(5), 8436–8451. [Link]

-

ResearchGate. (2015). Binding equilibrium between phenylboronic acid and a diol. [Link]

-

Wang, W., et al. (2004). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. The Journal of Organic Chemistry, 69(6), 1999-2007. [Link]

-

Li, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Materials Research Society of Japan, 43(6), 321-328. [Link]

Sources